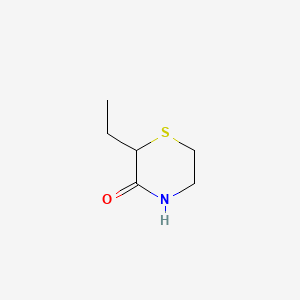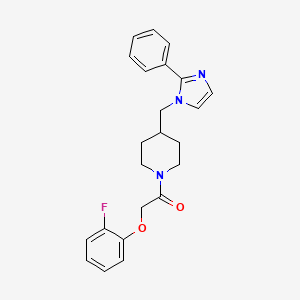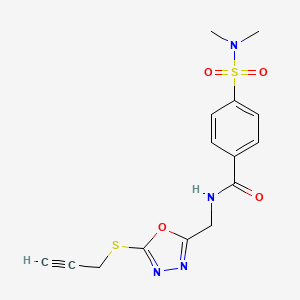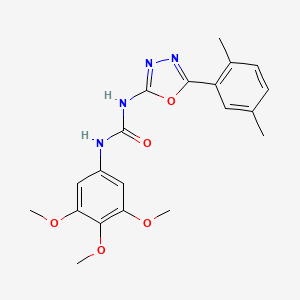![molecular formula C18H20N2O6S B2458518 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1206989-41-4](/img/structure/B2458518.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a cyclopropylsulfamoyl group, and a dimethylfuran carboxamide structure
Mechanism of Action
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activity .
Mode of Action
It’s worth noting that the 1,3-benzodioxole ring system is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity .
Biochemical Pathways
Compounds with similar structures have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Result of Action
Compounds with similar structures have shown to cause cell cycle arrest at the s phase and induced apoptosis in certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the cyclopropylsulfamoyl group: This step involves the reaction of a suitable amine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Construction of the dimethylfuran carboxamide: This can be synthesized by the acylation of a dimethylfuran derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The cyclopropylsulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride
- N-benzo[1,3]dioxol-5-ylmethyl-guanidine
- N-benzo[1,3]dioxol-5-ylmethyl-2-naphthalen-1-yl-acetamide
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide stands out due to its combination of a benzo[d][1,3]dioxole moiety, a cyclopropylsulfamoyl group, and a dimethylfuran carboxamide structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-10-16(17(11(2)26-10)27(22,23)20-13-4-5-13)18(21)19-8-12-3-6-14-15(7-12)25-9-24-14/h3,6-7,13,20H,4-5,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAQKTLMUCNYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NC2CC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2458435.png)
![3-(4-methoxyphenoxy)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2458438.png)
![6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2458439.png)
![2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2458440.png)




![2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B2458447.png)
![ethyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2458449.png)


![ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2458452.png)
![3,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2458457.png)
